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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the nephrotoxicity observed with the c-Met

inhibitor, JNJ-38877605. The following troubleshooting guides and frequently asked questions

(FAQs) address specific issues that may be encountered during preclinical and clinical

research involving this compound.

Frequently Asked Questions (FAQs)
Q1: We observed renal toxicity in our human subjects or rabbit models during JNJ-38877605
administration. What is the underlying mechanism?

A1: The renal toxicity associated with JNJ-38877605 is not an on-target effect of c-Met

inhibition but is rather due to a species-specific metabolic issue.[1] In humans and rabbits,

JNJ-38877605 is metabolized by the enzyme aldehyde oxidase (AO), leading to the formation

of insoluble metabolites, specifically M1/3 and M5/6.[2][3][4] These metabolites precipitate in

the renal tubules, forming crystals that result in degenerative and inflammatory changes in the

kidneys.[2][3]

Q2: Why was this nephrotoxicity not predicted by our initial preclinical studies in rats and dogs?

A2: The nephrotoxicity of JNJ-38877605 is species-specific due to differences in metabolism.

[2][5] Preclinical studies in rats and dogs did not show renal toxicity because these species

have significantly lower aldehyde oxidase activity compared to humans and rabbits.[5]

Consequently, the insoluble nephrotoxic metabolites are not produced in sufficient quantities in
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rats and dogs to cause kidney damage.[2][3] This highlights the importance of selecting

appropriate animal models in preclinical toxicology. The rabbit has been identified as a more

suitable toxicology model for this compound due to its similar metabolic profile to humans in

this specific pathway.[2][3]

Q3: Can alternative dosing schedules mitigate JNJ-38877605-induced nephrotoxicity?

A3: Unfortunately, alternative dosing schedules of JNJ-38877605 have been explored and

were found to be unsuccessful in preventing renal toxicity in rabbits, even at dose levels that

may not be pharmacologically active.[3] The formation of insoluble metabolites appears to be a

primary consequence of the drug's metabolism, regardless of the dosing regimen.

Q4: Is it possible to use a co-administered agent to prevent this nephrotoxicity?

A4: Studies have investigated the co-administration of probenecid, a competitive inhibitor of

organic acid transport in the kidneys.[6] The hypothesis was that blocking the renal transport of

JNJ-38877605 and its metabolites could prevent their accumulation and subsequent crystal

formation.[6] However, this approach failed to prevent renal toxicity in rabbits and, in some

cases, worsened the clinical observations.[3][6]

Q5: Are there any other potential strategies to mitigate this nephrotoxicity?

A5: A potential, yet unexplored, strategy could be the co-administration of a potent and specific

aldehyde oxidase inhibitor.[1] By directly inhibiting the enzyme responsible for the formation of

the insoluble metabolites, it might be possible to reduce their production and thus mitigate the

downstream nephrotoxic effects. Raloxifene has been identified as a potent inhibitor of

aldehyde oxidase and could be a candidate for such a strategy, though this has not been

experimentally validated for JNJ-38877605.[1]
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Observed Issue Potential Cause
Recommended Action /

Explanation

Elevated serum creatinine and

blood urea nitrogen (BUN) in

human or rabbit subjects.

Formation of insoluble JNJ-

38877605 metabolites (M1/3,

M5/6) leading to renal crystal

formation and kidney damage.

[2][3]

This is a known toxicity of the

compound in species with

significant aldehyde oxidase

activity. Further clinical

development of JNJ-38877605

has been discontinued due to

this issue.[3]

Lack of renal toxicity in rat or

dog models.

Species-specific metabolism.

Rats and dogs have low levels

of aldehyde oxidase, the

enzyme responsible for

producing the nephrotoxic

metabolites.[2][5]

These species are not

appropriate models for

assessing the nephrotoxicity of

JNJ-38877605. The rabbit is

the recommended preclinical

model for this specific toxicity.

[2][3]

Failure of probenecid co-

administration to mitigate

nephrotoxicity.

The mechanism of toxicity is

the formation of insoluble

metabolites, which is not

effectively addressed by

inhibiting renal transport with

probenecid.[3][6]

This strategy has been shown

to be ineffective and is not

recommended.[3][6]

Experimental Protocols
Identifying Nephrotoxicity in a Rabbit Model

Animal Model: Male rabbits are a suitable model for studying JNJ-38877605-induced

nephrotoxicity.[2][3]

Dosing: Administer JNJ-38877605 orally. Doses should be determined based on the specific

experimental design.

Monitoring:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://aacrjournals.org/clincancerres/article/21/10/2297/117328/The-c-Met-Tyrosine-Kinase-Inhibitor-JNJ-38877605
https://pubmed.ncbi.nlm.nih.gov/25745036/
https://pubmed.ncbi.nlm.nih.gov/25745036/
https://aacrjournals.org/clincancerres/article/21/10/2297/117328/The-c-Met-Tyrosine-Kinase-Inhibitor-JNJ-38877605
https://www.researchgate.net/figure/Renal-toxicity-in-a-first-in-human-phase-I-study-using-JNJ-38877605-A-SCr-levels-as_fig1_273154755
https://aacrjournals.org/clincancerres/article/21/10/2297/117328/The-c-Met-Tyrosine-Kinase-Inhibitor-JNJ-38877605
https://pubmed.ncbi.nlm.nih.gov/25745036/
https://pubmed.ncbi.nlm.nih.gov/25745036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://pubmed.ncbi.nlm.nih.gov/25745036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://www.benchchem.com/product/b612286?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/21/10/2297/117328/The-c-Met-Tyrosine-Kinase-Inhibitor-JNJ-38877605
https://pubmed.ncbi.nlm.nih.gov/25745036/
https://www.benchchem.com/product/b612286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect blood samples at baseline and regular intervals to measure serum creatinine and

blood urea nitrogen (BUN) levels.[6]

Perform urinalysis to check for crystalluria and other abnormalities.

Histopathology:

At the end of the study, euthanize the animals and collect the kidneys.

Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with

hematoxylin and eosin (H&E).

Examine the kidney sections under a microscope for evidence of renal crystal formation,

degenerative changes, and inflammation in the renal tubules.[1][2][3]

Signaling and Metabolic Pathways
Metabolic Pathway of JNJ-38877605 Leading to Nephrotoxicity
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Caption: Metabolic activation of JNJ-38877605 to nephrotoxic metabolites.

Experimental Workflow for Investigating Mitigation Strategies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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